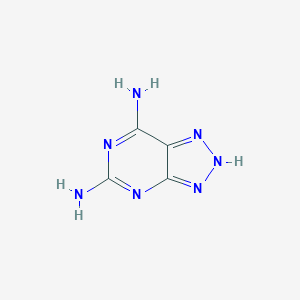
2,6-Diamino-8-azapurine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Diamino-8-azapurine is a useful research compound. Its molecular formula is C4H5N7 and its molecular weight is 151.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Enzymatic Applications
Purine Nucleoside Phosphorylase (PNP) Studies
DaaPu serves as a substrate for purine nucleoside phosphorylase (PNP), an enzyme that catalyzes the reversible conversion between purines and their nucleosides. Experimental studies have demonstrated that DaaPu is ribosylated at specific positions (N7 or N8), which is crucial for understanding its interaction with PNP and its potential as a therapeutic agent . Molecular modeling techniques have provided insights into the binding affinities and positions of DaaPu within the enzyme's active site, revealing its potential for further drug development .
Fluorescent Probes in Enzymology
DaaPu and its derivatives exhibit unique fluorescence properties, making them valuable as fluorescent probes in enzymatic assays. The compound's fluorescence can be utilized to monitor enzymatic reactions involving purine metabolism, allowing researchers to study reaction kinetics and mechanisms in real-time .
Photophysical Properties
Fluorescence Emission Characteristics
The 8-azapurine derivatives, including DaaPu, are known for their pH-dependent fluorescence. This property has led to their application as probes in various biochemical systems, particularly in the study of nucleic acids and enzymatic reactions. The fluorescence emission spectra of DaaPu are significantly more intense than those of canonical purines, making them suitable for analytical applications .
Phototransformation Studies
Research has shown that DaaPu undergoes phototransformation upon UV irradiation, which can be harnessed for bioimaging applications. The identification of active intermediates during these transformations has implications for developing fluorescent markers in biological systems .
Therapeutic Applications
Antiviral and Antitumor Activities
DaaPu has been investigated for its potential as an antiviral agent. Its structural similarities to natural purines allow it to interfere with viral replication processes. Additionally, certain derivatives have shown promising antitumor activity by modulating biological targets involved in cancer progression .
Drug Development Insights
The unique binding properties of DaaPu to various receptors suggest potential applications in drug development. For instance, modifications to its structure can enhance its affinity for adenosine receptors, leading to the design of new therapeutic agents for conditions such as erectile dysfunction and cancer treatment .
Summary of Key Findings
| Application Area | Key Insights |
|---|---|
| Enzymatic Studies | Substrate for PNP; important for understanding purine metabolism |
| Fluorescent Probes | Strong fluorescence; useful in monitoring enzymatic reactions |
| Phototransformation | Potential bioimaging applications; identification of active intermediates |
| Therapeutic Potential | Antiviral and antitumor activities; insights into drug development |
Case Studies
- Enzymatic Mechanism Exploration : A study utilizing molecular dynamics simulations revealed that DaaPu binds preferentially at the N8 position within the PNP active site, enhancing our understanding of purine analog interactions with enzymes .
- Fluorescence Characterization : Research demonstrated that DaaPu exhibits a marked increase in fluorescence intensity under specific pH conditions, making it an effective probe for studying enzymatic reactions involving nucleic acids .
- Antiviral Activity Assessment : In vitro studies have indicated that certain derivatives of DaaPu possess significant antiviral properties against specific viral strains, suggesting avenues for therapeutic exploration .
属性
CAS 编号 |
18620-97-8 |
|---|---|
分子式 |
C4H5N7 |
分子量 |
151.13 g/mol |
IUPAC 名称 |
2H-triazolo[4,5-d]pyrimidine-5,7-diamine |
InChI |
InChI=1S/C4H5N7/c5-2-1-3(10-11-9-1)8-4(6)7-2/h(H5,5,6,7,8,9,10,11) |
InChI 键 |
ZRGGIIHGSKTEBF-UHFFFAOYSA-N |
SMILES |
C12=NNN=C1N=C(N=C2N)N |
规范 SMILES |
C12=NNN=C1N=C(N=C2N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















